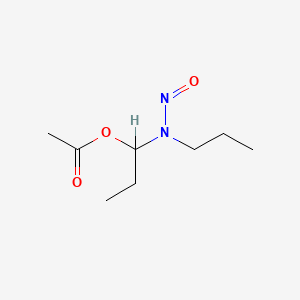

(1-Acetoxypropyl)propylnitrosamine

Description

Structure

3D Structure

Properties

CAS No. |

53198-41-7 |

|---|---|

Molecular Formula |

C8H16N2O3 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

1-[nitroso(propyl)amino]propyl acetate |

InChI |

InChI=1S/C8H16N2O3/c1-4-6-10(9-12)8(5-2)13-7(3)11/h8H,4-6H2,1-3H3 |

InChI Key |

JATZSOMQDHRXML-UHFFFAOYSA-N |

SMILES |

CCCN(C(CC)OC(=O)C)N=O |

Canonical SMILES |

CCCN(C(CC)OC(=O)C)N=O |

Synonyms |

(1-acetoxypropyl)propylnitrosamine 1-APPN |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Acetoxypropyl Propylnitrosamine

Established Synthetic Pathways for (1-Acetoxypropyl)propylnitrosamine

The creation of this compound fundamentally involves two key chemical processes: the nitrosation of a secondary amine to form a nitrosamine (B1359907) core structure, followed by the introduction of an acetoxy group at a specific carbon atom (the α-carbon) of one of the propyl chains.

The foundational precursor to this compound is N-Nitrosodipropylamine (NDPA). This compound is formed through the reaction of dipropylamine (B117675) with a nitrosating agent. Nitrosating agents are sources of the nitrosonium ion (NO⁺), which readily reacts with secondary amines.

Common nitrosating agents and conditions include:

Nitrous acid (HONO): Typically generated in situ from a nitrite (B80452) salt (e.g., sodium nitrite, NaNO₂) and a strong acid (e.g., HCl). This is a classic and widely used method for N-nitrosation.

tert-Butyl nitrite (TBN): An organic nitrite that can effect nitrosation under neutral, solvent-free conditions, which is advantageous for substrates sensitive to strong acids. rsc.org

Nitrosonium complexes: Reagents like [NO⁺·Crown·H(NO₃)₂⁻] can act as a stable and soluble source of the nitrosonium ion in organic solvents like dichloromethane, allowing for mild and homogeneous reaction conditions. organic-chemistry.org

The general reaction is the electrophilic attack of the nitrosonium ion on the nitrogen atom of dipropylamine, followed by deprotonation to yield the stable N-nitrosamine.

Table 1: Common Nitrosating Agents for Secondary Amines

rsc.orgorganic-chemistry.orgOnce the precursor, N-Nitrosodipropylamine (NDPA), is formed, the next critical step is the introduction of the acetoxy group at the α-carbon. This is not a direct reaction on NDPA itself but proceeds through an activated intermediate, typically the α-hydroxy derivative, N-Nitroso-(1-hydroxypropyl)propylamine.

The conversion of the α-hydroxy group to an acetoxy group is an acylation (specifically, an acetylation) reaction. This is a standard esterification process.

Methods for Acylation:

Reaction with Acetic Anhydride (B1165640): N-Nitroso-(1-hydroxypropyl)propylamine can be treated with acetic anhydride, often in the presence of a base catalyst like pyridine, to form the acetate (B1210297) ester, this compound.

Reaction with Acetyl Chloride: Acetyl chloride can also be used as the acetylating agent, typically in an aprotic solvent with a non-nucleophilic base to scavenge the HCl byproduct.

This two-step approach—oxidation to the α-hydroxynitrosamine followed by acetylation—is a key strategy for synthesizing α-acetoxy nitrosamines. nih.gov These α-acetoxy compounds are often synthesized as they can serve as stable, transportable precursors to the more reactive α-hydroxy nitrosamines, which are important in mechanistic studies. nih.gov

Precursor Compounds and Their Chemical Transformations Leading to this compound

The synthesis is best understood as a sequence of transformations starting from simple precursors.

Primary Precursors:

Dipropylamine (C₆H₁₅N): The source of the secondary amine structure.

A Nitrosating Agent: Such as sodium nitrite/acid or tert-butyl nitrite.

An Oxidizing Agent: Required to introduce the hydroxyl group at the α-position.

An Acetylating Agent: Such as acetic anhydride or acetyl chloride.

Sequence of Chemical Transformations:

Nitrosation:

Dipropylamine → N-Nitrosodipropylamine (NDPA)

This is the initial step, forming the stable nitrosamine backbone. NDPA is a well-characterized yellow liquid. nih.govwikipedia.org

α-Hydroxylation (Oxidation):

N-Nitrosodipropylamine → N-Nitroso-(1-hydroxypropyl)propylamine

This is the most challenging step synthetically. While it occurs metabolically via cytochrome P-450 enzymes nih.gov, chemical synthesis requires specific methods for α-carbon oxidation. One approach involves the generation of an α-carbanion using a strong base like lithium diisopropylamide (LDA), followed by reaction with an oxygen source. unl.edu This transformation is critical as it functionalizes the propyl chain for the subsequent step.

Acetylation (Esterification):

N-Nitroso-(1-hydroxypropyl)propylamine → this compound

This final step involves the esterification of the hydroxyl group. The reaction with acetic anhydride or a similar acetylating agent yields the target compound. Research on analogous compounds like α-acetoxy-N-nitrosomorpholine has demonstrated the feasibility and conditions for this type of transformation. researchgate.net

Table 2: Summary of Synthetic Transformations

Nrsc.orgNNunl.eduNMetabolic Activation and Bio Organic Transformation of 1 Acetoxypropyl Propylnitrosamine

Enzymatic Bioactivation Pathways

The metabolic activation of nitrosamines is a requisite step for their biological activity and is primarily initiated by enzymatic oxidation. nih.gov This process converts chemically stable parent compounds into highly reactive intermediates.

The enzymatic bioactivation of dialkylnitrosamines like NDPA is predominantly initiated by the cytochrome P450 (P450) superfamily of monooxygenases. oup.comoup.com The key initial step is the hydroxylation of the carbon atom adjacent to the nitroso group, a process known as α-hydroxylation. nih.govresearchgate.net This reaction is considered the primary route for the bioactivation of NDPA. nih.gov

In humans, several P450 isoforms are capable of metabolizing NDPA. Studies using human liver microsomes and heterologously expressed P450s have identified CYP2E1 as a major enzyme in the metabolism of small-chain nitrosamines. oup.com However, for larger compounds like NDPA, the specificity is less defined, with contributions from multiple isoforms, including CYP2A6, CYP2C8/9/19, and CYP3A4. oup.com Specifically, research has shown that CYP2E1 and CYP2B1 are primary catalysts for the α-hydroxylation of NDPA. nih.gov The α-hydroxylation of NDPA results in the formation of an unstable intermediate, N-nitroso-(1-hydroxypropyl)propylamine. nih.gov (1-Acetoxypropyl)propylnitrosamine is a chemically stable analog of this metabolite, designed for studies of the subsequent decomposition steps.

| P450 Isoform | Role in NDPA Metabolism | Reference |

|---|---|---|

| CYP2E1 | Primary catalyst for α-hydroxylation. nih.gov An inhibitory antibody to CYP2E1 significantly blocked NDPA metabolism in all human liver samples tested. oup.com | nih.govoup.com |

| CYP2B1 | Primary catalyst for α-hydroxylation. nih.gov | nih.gov |

| CYP3A4/5 | Modest inhibitory effect on NDPA depropylation observed in some human liver samples. oup.com | oup.com |

| CYP2A6 | Involved in the metabolism of nitrosamines with larger alkyl chains. oup.com | oup.com |

| CYP2C Family (2C8/9/19) | Involved in the metabolism of nitrosamines with larger alkyl chains. oup.com | oup.com |

Following enzymatic α-hydroxylation, the resulting N-nitroso-(1-hydroxypropyl)propylamine is chemically unstable. nih.gov It undergoes spontaneous, non-enzymatic decomposition. This breakdown process begins with the elimination of an aldehyde, in this case, propionaldehyde. nih.gov

The decomposition of the α-hydroxy nitrosamine (B1359907) leads to the formation of a primary nitrosamine intermediate, propyl diazohydroxide. nih.gov This species is also transient and is a key precursor to the ultimate alkylating agents.

Formation and Characterization of Reactive Metabolites

The decomposition cascade initiated by α-hydroxylation culminates in the formation of highly reactive electrophilic metabolites. These species are responsible for the covalent modification of cellular macromolecules, such as DNA, which is a central event in chemical carcinogenesis.

The propyl diazohydroxide intermediate generated in the previous step undergoes further reaction to form a propyldiazonium ion. nih.gov This diazonium ion is a potent electrophile and is considered a key ultimate alkylating species. In a cellular environment, this reactive intermediate can be intercepted by nucleophilic sites within DNA before it decomposes further. nih.gov This direct alkylation of DNA by the diazonium ion is a critical mechanism of genotoxicity. nih.gov Studies with NDPA in rats have shown the formation of 7-n-propylguanine (B11905420) in hepatic DNA, which is evidence of this direct alkylation pathway. nih.gov

The propyldiazonium ion is itself unstable and can decompose by losing a molecule of nitrogen gas (N₂) to form a carbocation. nih.gov The metabolism of NDPA by rat liver fractions has been shown to yield both 1-propanol (B7761284) and 2-propanol. nih.govnih.gov The formation of 2-propanol is significant as it provides strong evidence for the existence of a transient propyl carbocation that can undergo rearrangement to a more stable secondary carbocation before reacting with water. nih.govnih.gov

However, the in vivo relevance of free carbocations in DNA alkylation is debated. The observation that only 7-n-propylguanine, and not 7-isopropylguanine, was found in the DNA of rats administered NDPA suggests that in the intact cell, nucleophilic sites in DNA trap the propyldiazonium ion before a free, rearranging carbocation is formed. nih.gov Therefore, while carbocations are clearly formed as evidenced by solvolysis products, DNA alkylation appears to occur primarily through a direct reaction with the diazonium ion. nih.gov

| Precursor/Intermediate | Generated Species | Subsequent Products/Reactions | Reference |

|---|---|---|---|

| N-Nitrosodi-n-propylamine (NDPA) | N-Nitroso-(1-hydroxypropyl)propylamine | Spontaneous decomposition. | nih.gov |

| N-Nitroso-(1-hydroxypropyl)propylamine | Propyl diazohydroxide + Propionaldehyde | Further decomposition of diazohydroxide. | nih.gov |

| Propyl diazohydroxide | Propyldiazonium ion | DNA alkylation (e.g., formation of 7-n-propylguanine) or decomposition to carbocation. | nih.govnih.gov |

| Propyldiazonium ion | Primary propyl carbocation | Reacts with water to form 1-propanol; can rearrange to secondary carbocation. | nih.gov |

| Primary propyl carbocation | Secondary propyl carbocation | Reacts with water to form 2-propanol. | nih.govnih.gov |

Comparative Analysis of Metabolic Routes with Analogous Nitrosamines

The metabolic activation pathway of NDPA via α-hydroxylation is a common theme among many N-nitrosodialkylamines, although the specific P450 enzymes involved and the subsequent biological effects can vary depending on the structure of the alkyl groups. oup.com

For instance, with N-nitrosodimethylamine (NDMA), the smallest symmetrical nitrosamine, metabolism is predominantly catalyzed by CYP2E1. oup.com As the length of the alkyl chain increases, as in NDPA and N-nitrosodibutylamine (NDBA), the enzyme specificity is reduced, and other P450s play a more significant role. oup.com This change in enzyme preference highlights how the substrate's structure influences its interaction with the P450 active site.

Furthermore, alternative metabolic pathways, such as β- and γ-hydroxylation, can compete with the activating α-hydroxylation pathway. nih.govnih.gov In the case of NDPA, β-hydroxylation leads to the formation of N-nitroso-(2-hydroxypropyl)propylamine, which is a major metabolite found in hepatocytes and can be further metabolized. nih.govoup.com This β-oxidation pathway is also a significant route for NDPA, which can ultimately lead to the formation of a methylating, rather than a propylating, agent. oup.com This contrasts with shorter-chain nitrosamines like N-nitrosodiethylamine (NDEA), where α-hydroxylation is the overwhelmingly predominant pathway leading to ethylating species. nih.gov The presence and extent of these competing metabolic routes are crucial in determining the ultimate carcinogenic potential and organ specificity of different nitrosamines.

Molecular Interactions and Biological Activity Mechanisms of 1 Acetoxypropyl Propylnitrosamine

DNA Adduct Formation and Alkylation Studies

The formation of covalent adducts between the ultimate carcinogenic metabolite of (1-acetoxypropyl)propylnitrosamine and DNA is a critical initiating event in its genotoxicity. This process involves the chemical alteration of DNA bases, which can disrupt the normal functioning of the DNA molecule.

This compound is a pro-carcinogen that requires metabolic activation to exert its alkylating effects. The initial step in this activation is the hydrolysis of the acetoxy group, a reaction that can be catalyzed by esterase enzymes within the cell. This hydrolysis yields an unstable α-hydroxypropyl-propylnitrosamine intermediate.

This intermediate rapidly decomposes, leading to the formation of a propanediazonium ion (CH₃CH₂CH₂N₂⁺). The propanediazonium ion is a potent alkylating agent that readily reacts with nucleophilic centers in biological macromolecules, most notably the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases in DNA. The reaction proceeds via a nucleophilic substitution (Sₙ1-type) mechanism, where the diazonium ion serves as the electrophile that attacks the electron-rich sites on the DNA bases.

While direct experimental data on the specific DNA adducts formed by this compound are limited, significant insights can be drawn from studies of closely related compounds that also generate the propyldiazonium ion, such as N-propyl-N-nitrosourea (PNU). Research on PNU has demonstrated that its reaction with DNA in vitro leads to the formation of several distinct propylated DNA adducts nih.gov.

The major products identified are 7-n-propylguanine (B11905420) and O⁶-n-propylguanine. Additionally, minor products, including 7-iso-propylguanine and O⁶-iso-propylguanine, have been characterized, indicating that rearrangement of the propyl group can occur during the alkylation process nih.gov. The formation of O⁶-propylguanine is of particular biological significance, as this adduct is known to be a miscoding lesion that can lead to mutations if not repaired before DNA replication nih.gov. The N7-position of guanine (B1146940) is the most nucleophilic site in DNA and is a frequent target for alkylating agents nih.gov.

Table 1: DNA Adducts Formed by the Propyldiazonium Ion

| Adduct | Type | Significance |

|---|---|---|

| 7-n-propylguanine | Major | Can destabilize the glycosidic bond, leading to depurination. |

| O⁶-n-propylguanine | Major | Miscoding lesion, can lead to G:C to A:T transition mutations. |

| 7-iso-propylguanine | Minor | Indicates rearrangement of the alkylating species. |

| O⁶-iso-propylguanine | Minor | Miscoding lesion. |

Induction of Genomic Instability

The formation of DNA adducts by this compound is a primary trigger for genomic instability. This instability can manifest as an increased rate of mutations, chromosomal aberrations, and other large-scale genomic alterations.

The mutagenicity of propylating agents stems directly from the chemical properties of the DNA adducts they form. The O⁶-propylguanine adduct, for example, is a potent pre-mutagenic lesion. During DNA replication, the modified guanine base can mispair with thymine (B56734) instead of cytosine. If this mispair is not corrected, a subsequent round of replication will result in a permanent G:C to A:T transition mutation at that site mdpi.com.

Depurination of N7-propylguanine adducts can also lead to mutations. The loss of the guanine base creates an apurinic (AP) site in the DNA. When the replication machinery encounters an AP site, it may incorporate an incorrect base, often adenine, opposite the gap, leading to transversions mdpi.com.

Cells possess a sophisticated network of DNA repair pathways to counteract the damaging effects of alkylating agents. The presence of propylated DNA bases triggers a cellular DNA damage response.

Several DNA repair mechanisms are involved in removing alkylation damage. The Base Excision Repair (BER) pathway is primarily responsible for the removal of N-alkylated purines like 7-propylguanine mdpi.comnih.gov. This process is initiated by a DNA glycosylase that recognizes and excises the damaged base.

The direct reversal repair protein, O⁶-alkylguanine-DNA alkyltransferase (AGT), plays a crucial role in removing the highly mutagenic O⁶-propylguanine adducts. AGT transfers the propyl group from the guanine to a cysteine residue within its own structure, thereby restoring the correct DNA sequence in a single step mdpi.comresearchgate.net.

Studies in Escherichia coli have shown that propylating agents can induce the expression of specific DNA damage-inducible genes nih.gov. The SOS response, a global response to extensive DNA damage, is strongly induced by various alkylating agents nih.gov. This indicates that the cellular machinery recognizes propyl-adducts as a significant threat to genomic integrity and mounts a comprehensive response to mitigate the damage. If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death, or apoptosis, to prevent the propagation of mutations nih.gov.

Table 2: Cellular Responses to DNA Damage by Propylating Agents

| Cellular Response | Mechanism | Key Proteins/Pathways |

|---|---|---|

| DNA Repair | Removal of propylated bases from DNA. | Base Excision Repair (BER), O⁶-alkylguanine-DNA alkyltransferase (AGT). |

| Gene Induction | Upregulation of genes involved in DNA repair and damage tolerance. | SOS response genes (in bacteria). |

| Cell Cycle Arrest | Halting the cell cycle to allow time for DNA repair. | Checkpoint kinases. |

| Apoptosis | Programmed cell death to eliminate cells with excessive damage. | Caspase cascade. |

Interactions with Other Cellular Macromolecules

A thorough search of scientific databases and literature reveals no specific studies on the direct interaction of this compound with cellular macromolecules beyond DNA. The research focus for this compound and its parent nitrosamines has been on their metabolic activation and subsequent DNA alkylation.

Consequently, there is no data to populate a table on the interactions of this compound with lipids, carbohydrates, or RNA.

In Vitro and in Vivo Model Systems for Investigating 1 Acetoxypropyl Propylnitrosamine

Cellular and Subcellular Model Studies

Cellular and subcellular models provide a controlled environment to dissect the molecular events following exposure to (1-Acetoxypropyl)propylnitrosamine. These systems are invaluable for understanding its intrinsic chemical reactivity and its interaction with fundamental cellular components.

In cell-free systems, which lack intact cellular structures, the direct chemical reactivity of a compound with specific molecules can be assessed. For nitrosamines, these studies often focus on their ability to form covalent addition products, known as adducts, with DNA. nih.gov The investigation of this compound in such systems would aim to characterize the formation of propyl-DNA adducts upon chemical or enzymatic hydrolysis. The process typically involves incubating the compound with purified DNA and analyzing the resulting modified nucleosides. This approach helps to identify the specific DNA bases that are targeted and the chemical nature of the adducts formed, providing foundational knowledge on its genotoxic mechanism.

To assess the mutagenic potential of this compound, researchers employ established genetic mutation assays. These tests use bacterial strains (e.g., Salmonella typhimurium in the Ames test) or cultured mammalian cells (e.g., in the HPRT gene mutation assay) to detect changes in the genetic material. Nitrosamines as a class are known to be potent mutagens. ontosight.ai The formation of DNA adducts can lead to errors during DNA replication, resulting in permanent mutations. nih.gov Assays with this compound would likely demonstrate its ability to induce various types of mutations, such as base-pair substitutions or frameshift mutations, confirming its genotoxic activity.

Table 1: Representative Mutagenicity Data for Short-Chain Nitrosamines in Standard Assays

| Compound Class | Assay System | Metabolic Activation | Typical Result |

| Alkylnitrosamines | Salmonella typhimurium (Ames Test) | Required (S9 Mix) | Positive (Induces mutations) |

| Alkylnitrosamines | Mammalian Cell Gene Mutation (e.g., HPRT) | Required | Positive (Induces mutations) |

| Direct-acting Nitrosamides | Salmonella typhimurium (Ames Test) | Not Required | Positive (Induces mutations) |

This table provides a generalized representation of results for nitrosamines, the class to which this compound belongs. Specific results for the title compound would be determined through similar experimental setups.

When cells are exposed to DNA-damaging agents like this compound, a complex network of DNA repair pathways is activated to maintain genomic integrity. nih.govyoutube.com Studies in cultured cells can monitor the activation of these pathways, such as nucleotide excision repair (NER), base excision repair (BER), and direct reversal of damage by enzymes like O⁶-methylguanine-DNA methyltransferase (MGMT). nih.gov The presence of propyl adducts on DNA would trigger a DNA damage response (DDR), leading to the upregulation of specific repair proteins. nih.gov Investigating which pathways are induced provides insight into how cells attempt to counteract the genotoxic effects of the compound. For instance, the persistence of certain adducts can indicate that they are poorly recognized or repaired by the cell's machinery.

Non-human Animal Model Research

Non-human animal models, particularly rodents, are essential for studying the systemic effects of chemical compounds and their potential to cause cancer in a whole organism. These models allow for the investigation of organ-specific toxicity and tumorigenesis.

Research on related nitrosamines, such as N-nitrosobis(2-oxopropyl)amine (BOP) and N-nitrosobis(2-hydroxypropyl)amine (BHP), has shown that these compounds can induce tumors in specific organs in rats. nih.govnih.gov For example, BHP is a potent inducer of tumors in the esophagus, respiratory tract, and liver, while BOP shows a different target spectrum, including the kidneys, thyroid gland, and urinary bladder. nih.gov Studies involving this compound in rodent models like Fischer F-344 or Sprague-Dawley rats are designed to identify its specific target organs for carcinogenesis. nih.govuni-freiburg.de Such experiments provide critical data on the compound's carcinogenic profile in a mammalian system.

Table 2: Organ-Specific Tumorigenesis of Related Nitrosamines in Rats

| Compound | Rat Strain | Primary Target Organs for Tumors | Reference |

| N-nitrosobis(2-hydroxypropyl)amine (BHP) | MRC Rats | Esophagus, Respiratory Tract, Pharynx, Colon, Liver | nih.gov |

| N-nitrosobis(2-oxopropyl)amine (BOP) | MRC Rats | Colon, Liver, Thyroid Gland, Urethra, Kidneys | nih.gov |

| N-nitrosobis(2-oxopropyl)amine (BOP) | Fischer F-344 Rats (Newborn) | Liver, Kidney, Testis | nih.govuni-freiburg.de |

This table illustrates the organ-specific carcinogenic effects of structurally related compounds, providing a basis for investigating the target organs of this compound.

A central aspect of chemical carcinogenesis is the covalent binding of carcinogens to DNA, forming DNA adducts. nih.govwikipedia.org The formation of these adducts in target tissues is considered a critical initiating event in tumor development. nih.gov Following administration of this compound to animals, researchers can isolate DNA from various organs to detect and quantify the levels of specific propyl-DNA adducts. nih.gov Highly sensitive techniques like ³²P-postlabeling or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for this purpose. nih.govcas.cz The types and levels of adducts found in different tissues can help explain the organ-specific carcinogenicity of the compound. For instance, higher levels of persistent, miscoding adducts (such as those at the O⁶-position of guanine) in a particular organ would strongly suggest that it is a primary target for tumor induction. nih.gov

Table 3: Common DNA Adducts Formed by Alkylating Agents

| Adduct Type | DNA Base | Position of Alkylation | Potential Consequence |

| Propyl-Guanine | Guanine (B1146940) | N7 | Can lead to depurination |

| O⁶-Propylguanine | Guanine | O⁶ | Highly mutagenic (causes G→A transitions) |

| Propyl-Adenine | Adenine | N3 | Can block DNA replication |

| O⁴-Propylthymine | Thymine (B56734) | O⁴ | Mutagenic |

This table lists representative DNA adducts that can be formed by propylating agents like the reactive intermediate of this compound.

Hepatic and Esophageal Tissue Responses to Exposure in Animal Models

The investigation of this compound in animal models has provided insights into its tissue-specific carcinogenic effects, particularly concerning the liver and esophagus. Studies involving related nitrosamine (B1359907) compounds offer a comparative context for understanding the potential biological activity of this compound.

Hepatic Tissue Responses:

The liver is a primary target for the carcinogenic action of many nitrosamines, a characteristic attributed to its significant metabolic capacity. The metabolic activation of nitrosamines by cytochrome P450 enzymes within hepatocytes is a critical initiating step in their carcinogenic process. This activation often involves α-hydroxylation, leading to the formation of unstable intermediates that can alkylate DNA and other macromolecules, inducing cellular damage and neoplastic transformation.

In studies with the related compound, N-nitroso-bis(2-acetoxypropyl)amine, a potent carcinogenic effect was observed in the liver of Syrian golden hamsters. Following a single subcutaneous injection, the liver was one of the most affected organs, demonstrating the susceptibility of hepatic tissue to this class of compounds. Repeated administration of N-nitroso-bis(2-acetoxypropyl)amine also resulted in liver neoplasms, highlighting the cumulative damage from sustained exposure.

While direct experimental data on this compound is limited, the findings for its bis-acetoxy analogue suggest a strong potential for hepatocarcinogenicity. The metabolic pathways and ultimate carcinogenic intermediates are likely to be similar, involving enzymatic processing within the liver that leads to the generation of reactive electrophilic species.

Esophageal Tissue Responses:

The esophagus is another significant target organ for certain nitrosamines, particularly those with specific structural features that favor localization and metabolic activation within the esophageal mucosa. Research on N-nitrosomethyl-n-propylamine and other N-nitrosomethyl-n-alkylamines has demonstrated a clear link between their administration and the induction of esophageal tumors in rats.

Studies on N-methyl-N-benzylnitrosamine have shown the induction of multiple squamous cell neoplasms in the esophagus of F344 rats. nih.gov These neoplasms ranged from papillomas to invasive carcinomas, indicating a spectrum of pathological changes induced by the carcinogen. nih.gov The development of such lesions is often associated with the local metabolic activation of the nitrosamine within the esophageal tissue. The expression of specific cytochrome P450 isozymes in the esophagus can influence the rate and extent of this activation, thereby determining the tissue's susceptibility to carcinogenesis. nih.gov

For instance, comparative studies have shown that N-nitrosopiperidine, a potent esophageal carcinogen in rats, is efficiently activated by esophageal microsomes, whereas the structurally similar N-nitrosopyrrolidine, which is not an esophageal carcinogen, is not. nih.gov This underscores the importance of local metabolic activation in determining organ-specific carcinogenicity. Given the structural similarities, it is plausible that this compound could also elicit a carcinogenic response in the esophagus, although direct experimental evidence is required for confirmation.

Comparative Chemical Biology Studies with Nitrosamine Analogues

Comparative studies of nitrosamine analogues are instrumental in elucidating the structure-activity relationships that govern their carcinogenic potential and organ specificity. By comparing the biological effects of this compound with its parent compound, N-nitrosodi-n-propylamine, and other related nitrosamines, a clearer understanding of its likely metabolic fate and carcinogenic mechanism can be inferred.

A study comparing the carcinogenicity of several derivatives of N-nitrosodi-n-propylamine in rats provided valuable insights. nm.gov This research indicated that modifications to the propyl chain significantly influence the carcinogenic outcome. nm.gov For example, the introduction of a hydroxyl group can alter the compound's metabolic activation pathway and its interaction with target tissues.

The presence of the acetoxy group in this compound is a key structural feature. Esterase enzymes, which are ubiquitous in various tissues, can hydrolyze the acetoxy group to a hydroxyl group, converting this compound to N-nitroso-(1-hydroxypropyl)propylamine. This metabolic conversion is significant because α-hydroxynitrosamines are considered to be the ultimate carcinogenic metabolites of many nitrosamines. They are unstable and can spontaneously decompose to form highly reactive carbocations that can alkylate DNA, leading to mutations and the initiation of cancer.

The table below summarizes the carcinogenic effects of N-nitrosodi-n-propylamine and a related hydroxylated derivative, providing a basis for predicting the potential activity of this compound.

| Compound | Animal Model | Primary Target Organs | Carcinogenic Outcome |

| N-Nitrosodi-n-propylamine | Rat | Liver, Esophagus | Induces tumors in the liver and esophagus. |

| N-Nitroso-bis(2-hydroxypropyl)amine | Rat | Liver, Nasal Cavity | Weaker carcinogen than N-nitrosodi-n-propylamine, inducing fewer liver tumors. nm.gov |

The data suggests that while N-nitrosodi-n-propylamine is a potent carcinogen in the liver and esophagus, its hydroxylated analogue shows a different and somewhat weaker carcinogenic profile. This highlights that the position and nature of substituents on the alkyl chains are critical determinants of carcinogenic activity. The metabolic conversion of this compound to an α-hydroxylated metabolite would suggest a high carcinogenic potential, likely targeting tissues with high esterase and cytochrome P450 activity, such as the liver.

Further comparative analysis with other nitrosamines, such as N-butyl-N-(4-hydroxybutyl)nitrosamine and N-butyl-N-(3-carboxypropyl)nitrosamine, which are potent bladder carcinogens in mice, illustrates the principle of organ-specific carcinogenicity. nih.gov The specific chemical structure of each nitrosamine dictates its absorption, distribution, metabolism, and ultimately, the organs it will affect. Therefore, while analogies can be drawn, dedicated studies on this compound are essential to definitively characterize its biological effects and carcinogenic profile.

Theoretical and Computational Approaches in 1 Acetoxypropyl Propylnitrosamine Research

Quantum Chemical Calculations of Activation and Deactivation Pathways

Quantum chemical calculations are instrumental in elucidating the reaction mechanisms and energetics of chemical transformations. For (1-Acetoxypropyl)propylnitrosamine, these calculations can map out the pathways of its metabolic activation and deactivation, which are crucial for understanding its biological activity. The activation of many nitrosamines is known to proceed via enzymatic hydroxylation at an α-carbon, leading to the formation of reactive electrophilic species. nih.govfrontiersin.orgmdpi.com

The metabolic activation of aliphatic nitrosamines is generally initiated by cytochrome P450 enzymes, which catalyze α-hydroxylation. nih.govfrontiersin.org In the case of this compound, this would lead to an unstable α-hydroxy nitrosamine (B1359907). This intermediate is prone to spontaneous decomposition, yielding a reactive diazonium ion. nih.govfrontiersin.org Quantum chemical calculations can model the transition states and intermediates along this pathway, providing their relative free energies.

The formation of the propyldiazonium ion from the α-hydroxylated intermediate is typically a highly exothermic process and is considered a key step in the activation of such nitrosamines. nih.gov Computational models can predict the energy barriers for these transformations, offering a quantitative measure of the likelihood of the formation of these reactive species.

Table 1: Illustrative Energetic Profile for the Activation of a Propylnitrosamine

| Species | Description | Relative Free Energy (kcal/mol) |

| α-hydroxypropyl-propylnitrosamine | Initial product of metabolic hydroxylation | 0.0 (Reference) |

| Transition State 1 | Transition state for the decomposition | +15 to +20 |

| Propyldiazonium ion + Propionaldehyde | Reactive electrophile and byproduct | -40 to -45 |

| Propyl cation + N₂ | Further decomposition product | Variable |

Note: The values in this table are representative and based on computational studies of similar small aliphatic nitrosamines. The exact energetic profile for this compound would require specific calculations.

Once formed, the stability and reactivity of the propyldiazonium ion are critical determinants of the compound's biological effects. Quantum chemical methods can be employed to calculate the electronic structure and properties of this reactive intermediate. nih.govrsc.orgrsc.org These calculations can help predict its susceptibility to nucleophilic attack by biological molecules like DNA and water.

The stability of the resulting carbocation after the loss of nitrogen gas from the diazonium ion can also be assessed. nih.gov Differences in the free energy profiles of carcinogenic and non-carcinogenic nitrosamines have been revealed through such calculations; for carcinogenic compounds, the intermediate diazonium ions tend to react with DNA, while for non-carcinogenic ones, they may form more stable carbocations that preferentially react with water. frontiersin.orgnih.gov

Molecular Modeling of DNA Adduct Formation

The ultimate carcinogenic effect of many nitrosamines is attributed to the covalent binding of their reactive metabolites to DNA, forming DNA adducts. mdpi.com Molecular modeling techniques, such as docking and molecular dynamics simulations, are powerful tools to study these interactions at an atomic level. nih.govarxiv.org

Molecular docking can be used to predict the preferred binding sites of the reactive propyldiazonium ion on a DNA molecule. nih.govnih.govrsc.org These simulations place the electrophile at various locations on the DNA surface and calculate a binding score based on intermolecular forces. Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the interaction. nih.govnih.govresearchgate.net MD simulations track the movements of all atoms in the system over time, allowing for the assessment of the stability of the DNA-adduct complex and any conformational changes induced in the DNA.

The propyldiazonium ion generated from this compound is an alkylating agent that can react with nucleophilic centers in DNA bases. mdpi.com The primary sites of alkylation for such agents are the N7 and O6 positions of guanine (B1146940), as well as other nitrogen and oxygen atoms on all DNA bases. mdpi.com Molecular modeling can help predict the relative likelihood of alkylation at these different sites.

The formation of a bulky propyl adduct on a DNA base can cause significant distortion of the DNA double helix. MD simulations can reveal these conformational changes, such as bending of the helix, disruption of base pairing, and alterations in the major and minor grooves. nih.gov These structural perturbations can interfere with DNA replication and transcription, leading to mutations.

Table 2: Predicted Interactions and Effects of Propyl Adduct Formation on DNA

| Interaction/Effect | Description | Computational Method |

| Preferred Alkylation Sites | N7-guanine, O6-guanine, N3-adenine | Docking & Quantum Mechanics |

| Key Intermolecular Forces | Covalent bond formation, van der Waals interactions, electrostatic interactions | Molecular Dynamics |

| DNA Conformational Changes | Local helix distortion, altered groove dimensions, potential for base pair mismatching | Molecular Dynamics |

| Binding Energy of Adduct | Estimated strength of the non-covalent interactions between the adduct and the surrounding DNA | MM-PBSA/GBSA from MD |

Structure-Activity Relationship (SAR) Modeling for Nitrosamine Chemical Reactivity

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.govnih.govpharmaexcipients.com For nitrosamines, these models are developed to predict their carcinogenic potency based on various molecular descriptors. researchgate.net

The chemical reactivity of this compound can be analyzed within the framework of SAR. The presence of two propyl groups influences its lipophilicity and steric properties. The acetoxy group at the α-position is a key structural feature. It is expected to be hydrolyzed, leading to the formation of an α-hydroxy nitrosamine, which is the precursor to the reactive diazonium ion.

QSAR models for nitrosamines often incorporate a range of descriptors, including:

Electronic descriptors: Such as atomic charges and orbital energies, which relate to the ease of metabolic activation and the reactivity of the ultimate electrophile.

Steric descriptors: Related to the size and shape of the molecule, which can influence its ability to fit into the active site of metabolizing enzymes.

Topological descriptors: Which describe the connectivity of atoms in the molecule.

By comparing the structural features and calculated descriptors of this compound with those of other nitrosamines with known reactivity and carcinogenicity, it is possible to estimate its potential hazard. fda.govacs.org The development of statistically robust SAR and QSAR models is an active area of research aimed at providing reliable predictions for the vast number of nitrosamines for which experimental data is limited. pharmaexcipients.com

Table 3: Key Structural Features and Their Likely Influence on Nitrosamine Reactivity based on SAR

| Structural Feature in this compound | General Influence on Reactivity |

| Two Propyl Groups | Influences steric hindrance at the α-carbon, potentially affecting the rate of α-hydroxylation. acs.org |

| (1-Acetoxy)propyl Group | The acetoxy group is a leaving group, and its hydrolysis is a critical step for activation. |

| N-Nitroso Group | The fundamental functional group responsible for the formation of the diazonium ion. |

| Overall Molecular Size and Lipophilicity | Affects absorption, distribution, and access to metabolic enzymes. |

Future Research Directions for 1 Acetoxypropyl Propylnitrosamine Chemical Biology

Elucidation of Unexplored Metabolic Pathways

The canonical metabolic activation of nitrosamines proceeds through cytochrome P450 (CYP)-mediated α-hydroxylation, leading to the formation of unstable α-hydroxynitrosamines that spontaneously decompose to yield DNA alkylating agents. nih.gov For N-nitrosodi-n-propylamine (NDPA), metabolism can occur via α-, β-, and γ-hydroxylation of the propyl group. nih.gov The α-hydroxylation of NDPA forms N-nitroso-1-hydroxypropylpropylamine, which decomposes to reactive propylating species. nih.gov However, the metabolic fate of (1-Acetoxypropyl)propylnitrosamine, which directly generates this α-hydroxy intermediate upon hydrolysis, may involve additional, less-understood pathways that significantly influence its biological effects.

Another unexplored avenue is the role of non-CYP enzymes in the metabolism of this compound and its downstream products. For instance, the β-oxidation pathway is known to be involved in the metabolism of NDPA, leading to the formation of N-nitroso-β-hydroxypropylpropylamine (NHPPA) and N-nitroso-β-oxopropylpropylamine (NOPPA). nih.gov While CYP enzymes like 2E1 and 2B1 are implicated in these steps, cytosolic enzymes may also play a role. nih.gov Investigating whether the propyl moiety of this compound-derived intermediates can enter similar β-oxidation pathways is crucial.

| Potential Metabolic Pathway | Key Enzymes/Processes | Potential Metabolites | Significance |

| Processive Oxidation | Cytochrome P450 (CYP) | N-Nitrosamides | More stable DNA alkylating agents, potentially with different target specificities. nih.govumn.edu |

| β-Oxidation | CYP enzymes (e.g., 2E1, 2B1), Cytosolic enzymes | β-hydroxy and β-oxo derivatives | Generation of methylating agents from a propylnitrosamine. nih.gov |

| γ-Hydroxylation | Cytochrome P450 (CYP) | γ-hydroxypropylpropylnitrosamine | Alternative detoxification or activation pathway. nih.gov |

| Conjugation Pathways | Glucuronyltransferases, Sulfotransferases | Glucuronide and sulfate (B86663) conjugates | Detoxification and excretion routes that could modulate carcinogenic potential. |

This table outlines potential future research areas for the metabolism of this compound, based on known pathways for related nitrosamines.

Development of Advanced Analytical Strategies for Trace Metabolites

A significant challenge in studying the chemical biology of this compound is the detection and quantification of its metabolites, which are often present at trace levels within complex biological matrices. ijpsjournal.com The development of more sensitive and selective analytical methods is paramount to fully understanding its metabolic profile and identifying biomarkers of exposure and effect.

Future efforts must build upon current state-of-the-art techniques, primarily liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.govusp.org The use of tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) offers the necessary sensitivity and specificity to detect metabolites at the nanogram or even picogram level. ijpsjournal.comfda.gov LC-HRMS, in particular, allows for the accurate mass measurement of metabolites, aiding in their identification and differentiation from interfering matrix components. fda.gov

Key areas for development include:

Enhanced Sample Preparation: Improving techniques like solid-phase extraction (SPE), solid-phase microextraction (SPME), and liquid-liquid extraction (LLE) to selectively isolate and concentrate trace metabolites from biological samples such as plasma, urine, and tissue homogenates. ijpsjournal.com

Novel Derivatization Strategies: Creating new chemical derivatization methods to improve the chromatographic behavior and ionization efficiency of specific metabolites, thereby enhancing their detectability by MS.

LC-Nanospray Ionization-HRMS: Applying highly sensitive techniques like liquid chromatography-nanospray ionization-high resolution tandem mass spectrometry to detect and characterize novel metabolites, such as the potential N-nitrosamide products of processive oxidation. nih.gov

Multiplexed Assays: Developing single analytical platforms capable of simultaneously quantifying a wide range of expected and unexpected metabolites. This approach, often utilizing LC-HRMS, can provide a more holistic view of the metabolic network affected by this compound. fda.gov

| Analytical Technique | Target Application | Key Advantage | Reference |

| LC-MS/MS | Quantification of known, low-level metabolites | High sensitivity and selectivity in complex matrices. | ijpsjournal.com |

| LC-HRMS | Identification of unknown metabolites, differentiation of isomers. | High mass accuracy and resolution. | fda.gov |

| GC-MS/MS | Analysis of volatile metabolites and their derivatives. | Excellent for volatile and thermally stable compounds. | ijpsjournal.comnih.gov |

| Capillary Electrophoresis (CE)-MS | Analysis of polar and charged metabolites. | High separation efficiency for ionic species. | nih.gov |

This table summarizes advanced analytical techniques and their potential applications in the study of this compound metabolism.

Integrated Omics Approaches in Model Systems

To achieve a systems-level understanding of the biological consequences of exposure to this compound, future research must move beyond single-endpoint analyses and embrace integrated "omics" approaches. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the cellular perturbations induced by this compound, from gene expression changes to alterations in metabolic networks. rsc.org

In suitable model systems, such as human cell lines or animal models, an integrated omics strategy could involve:

Transcriptomics (RNA-Seq): To identify genes and signaling pathways that are transcriptionally up- or down-regulated in response to this compound exposure. This can reveal cellular stress responses, activation of DNA repair pathways, and pro-inflammatory signaling.

Proteomics: To quantify changes in protein expression and post-translational modifications. This can validate transcriptomic findings and uncover regulatory mechanisms not apparent at the mRNA level, such as the activation of kinases or the degradation of key regulatory proteins. nih.gov

Metabolomics: To profile the global changes in small-molecule metabolites. This provides a direct functional readout of the cellular state and can identify specific metabolic pathways that are disrupted, potentially revealing novel mechanisms of toxicity or detoxification. nih.gov

Integrating these datasets allows for the construction of detailed molecular networks, connecting the initial chemical insult to the ultimate biological outcome. mdpi.com For example, transcriptomic data might show the upregulation of genes involved in a specific DNA repair pathway, while proteomic data could confirm the increased expression of the corresponding repair enzymes, and metabolomic data might reveal the depletion of co-factors necessary for that repair process. This multi-layered approach is essential for identifying critical nodes in the response network that could serve as biomarkers or therapeutic targets. rsc.org

Exploring Novel DNA Repair Mechanisms and their Modulation

The genotoxicity of this compound stems from its ability to form DNA adducts, which, if not repaired, can lead to mutations. nih.govyoutube.com The primary DNA lesions formed by propylating agents include O⁶-propylguanine and N7-propylguanine. The repair of O⁶-alkylguanine adducts is a critical defense mechanism against nitrosamine-induced carcinogenesis and is primarily handled by the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). oup.comnih.gov

Future research should explore DNA repair mechanisms beyond the well-characterized pathways. This includes:

Investigating the Role of Other Repair Pathways: While MGMT is crucial, the roles of other pathways like base excision repair (BER), nucleotide excision repair (NER), and the AlkB homolog (ALKBH) family of dioxygenases in repairing propyl-DNA adducts are less defined. mdpi.com Determining the relative contribution and interplay of these pathways is essential. For example, NER may be involved in repairing bulky adducts that distort the DNA helix, while BER, initiated by glycosylases like alkyladenine glycosylase (AAG), removes smaller base adducts. mdpi.com

Damage-Induced Regulation of Repair: Exploring how the DNA damage caused by this compound actively modulates the DNA repair machinery. Some repair proteins, like xeroderma pigmentosum group C (XPC), are stabilized in the presence of DNA damage, leading to an enhanced repair capacity. nih.gov Investigating whether similar regulatory mechanisms are activated in response to propyl-adducts could reveal novel cellular defense strategies.

Modulation of Repair Activity: Understanding how cellular signaling pathways, influenced by the compound's exposure, might modulate the activity or expression of DNA repair proteins. For instance, post-translational modifications of repair enzymes could significantly alter their efficacy. Recent work has shown that proteins like EZH2 can modulate the activity of PARP1, an enzyme involved in DNA repair, suggesting complex regulatory networks that could be relevant. northwestern.edu

| DNA Repair Pathway | Key Protein(s) | Potential Role in Propyl-Adduct Repair | Reference |

| Direct Reversal | O⁶-methylguanine-DNA methyltransferase (MGMT) | Primary defense against mutagenic O⁶-propylguanine adducts. | oup.comnih.govnih.gov |

| Base Excision Repair (BER) | Alkyladenine Glycosylase (AAG) | Removal of N7-propylguanine and other minor base adducts. | mdpi.com |

| Nucleotide Excision Repair (NER) | XPC protein complex | Repair of bulky, helix-distorting propyl-adducts. | nih.gov |

| AlkB Homologs | ALKBH2, ALKBH3 | Potential demethylase/depropylase activity on N-alkylated bases. | mdpi.com |

This table highlights key DNA repair pathways and their established or potential roles in mitigating DNA damage from propylating agents like those derived from this compound.

Computational Design of Probes for Mechanistic Interrogation

The development of chemical probes is essential for dissecting the complex interactions between this compound, its metabolites, and cellular machinery. Computational approaches offer a powerful strategy for the de novo design of such probes, accelerating their discovery and optimization. researchgate.net

Future research in this area should leverage computational tools to:

Develop Activity-Based Probes: Employ computational modeling to design probes that can covalently bind to the active sites of enzymes involved in the compound's metabolism or the repair of the DNA damage it causes. Such probes can be used to profile enzyme activity directly in complex biological systems.

Create Fluorescent Sensors for Metabolites: Design molecules that exhibit a change in their fluorescent properties upon binding to specific metabolites of this compound. These probes would enable real-time imaging of metabolite distribution and dynamics within living cells.

Model DNA Adduct-Protein Interactions: Utilize molecular dynamics simulations to model the recognition and binding of specific propyl-DNA adducts by DNA repair proteins. nih.gov This can provide insights into the efficiency of various repair pathways and guide the development of modulators of these processes. Techniques such as supervised molecular dynamics can help explore the pathways of ligand-receptor recognition on a timescale amenable to computation. researchgate.net

By integrating deep learning and reinforcement learning, novel chemical structures with desired properties can be generated and evaluated in silico before undertaking costly and time-consuming chemical synthesis, representing a paradigm shift in the development of tools for chemical biology. researchgate.net

Q & A

Q. What safety protocols are recommended for handling (1-Acetoxypropyl)propylnitrosamine in laboratory settings?

Methodological Answer:

- Containment and Spill Management : Absorb spills using liquid-binding materials (e.g., diatomite) and decontaminate surfaces with alcohol scrubbing .

- Personal Protection : Use gloves, lab coats, and eye protection. Ensure access to eyewash stations and emergency showers. In case of skin/eye contact, rinse immediately with water for ≥15 minutes and seek medical attention .

- Storage : Store in a cool, dry, and ventilated area away from drains or watercourses to prevent environmental leakage .

Q. How can researchers confirm the identity and purity of this compound during synthesis?

Methodological Answer:

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon spectra to verify structural integrity (e.g., acetoxy and propyl group signals).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS or GC-MS) .

- Chromatography : Use HPLC with UV detection (λmax ~255 nm for nitrosamine derivatives) to assess purity ≥98% .

- Reference Standards : Cross-validate results against synthesized or commercially available reference materials (e.g., CAS-registered compounds) .

Q. What are the primary degradation pathways of this compound under environmental conditions?

Methodological Answer:

- Hydrolysis : The acetoxy group may hydrolyze to form carboxylic acid derivatives. Monitor pH-dependent stability using accelerated degradation studies (e.g., 40°C, 75% RH) .

- Photolysis : Conduct UV-Vis exposure experiments to assess nitroso bond cleavage, which generates secondary amines and nitric oxide .

- Oxidation/Reduction : Use LC-MS to identify hydroxylamines (oxidation) or simpler amines (reduction) as byproducts .

Advanced Research Questions

Q. How can contradictory data on the carcinogenic potency of this compound be resolved?

Methodological Answer:

- Dose-Response Studies : Perform in vitro assays (e.g., Ames test) and in vivo rodent models to establish thresholds for mutagenicity. Compare results with structurally analogous nitrosamines (e.g., N-Nitrosodipropylamine, CAS 621-64-7) .

- Metabolite Profiling : Identify reactive intermediates (e.g., alkyl diazonium ions) via trapping agents like glutathione or ascorbic acid .

- Statistical Reconciliation : Apply meta-analysis tools to harmonize datasets, accounting for variables like exposure duration and metabolic activation .

Q. What strategies mitigate unintended nitrosamine formation during API synthesis involving tertiary amines?

Methodological Answer:

- Precursor Control : Limit residual secondary amines (e.g., dipropylamine) in tertiary amine reagents (e.g., tripropylamine) via distillation or ion-exchange purification .

- Nitrosation Inhibitors : Introduce scavengers like ascorbic acid or α-tocopherol to block nitrite-mediated reactions .

- Process Optimization : Use DOE (Design of Experiments) to minimize nitrosating conditions (e.g., low pH, high temperature) .

Q. How can researchers model the environmental distribution of this compound and its transformation products?

Methodological Answer:

- Partition Coefficients : Measure log Kow (octanol-water) and log Koc (soil organic carbon) to predict bioavailability and persistence .

- QSPR Modeling : Use quantitative structure-property relationship tools to estimate half-lives in air, water, and soil .

- Transformation Tracking : Deploy high-resolution mass spectrometry (HRMS) to identify hydroxylated or deacetylated metabolites in simulated ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.